
4-Oxo-1-(3-(trifluoromethyl)phenyl)cyclohexanecarbonitrile
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-Oxo-1-(3-(trifluoromethyl)phenyl)cyclohexanecarbonitrile: is an organic compound with the molecular formula C14H12F3NO It is characterized by the presence of a cyclohexane ring, a trifluoromethyl group attached to a phenyl ring, and a nitrile group
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of 4-Oxo-1-(3-(trifluoromethyl)phenyl)cyclohexanecarbonitrile typically involves the reaction of cyclohexanone with 3-(trifluoromethyl)benzaldehyde in the presence of a suitable catalyst. The reaction proceeds through a series of steps including condensation, cyclization, and nitrile formation. The reaction conditions often involve the use of solvents such as ethanol or methanol and may require heating to facilitate the reaction.
Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale batch reactors where the reactants are mixed and heated under controlled conditions. The use of continuous flow reactors can also be employed to enhance the efficiency and yield of the product. Purification of the final product is typically achieved through recrystallization or chromatography techniques.
Analyse Des Réactions Chimiques
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, particularly at the cyclohexane ring, leading to the formation of various oxidized derivatives.
Reduction: Reduction reactions can target the nitrile group, converting it to an amine or other reduced forms.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) in the presence of a catalyst can be used.
Substitution: Electrophilic reagents such as halogens (Cl2, Br2) or nitrating agents (HNO3) can be employed under acidic conditions.
Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while reduction can produce amines.
Applications De Recherche Scientifique
Chemistry: In chemistry, 4-Oxo-1-(3-(trifluoromethyl)phenyl)cyclohexanecarbonitrile is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new reaction pathways and the development of novel compounds.
Biology: The compound has potential applications in biological research, particularly in the study of enzyme interactions and metabolic pathways. Its trifluoromethyl group can serve as a probe for investigating the effects of fluorinated compounds on biological systems.
Medicine: In medicinal chemistry, this compound is explored for its potential therapeutic properties. The presence of the trifluoromethyl group can enhance the bioavailability and metabolic stability of drug candidates.
Industry: Industrially, the compound can be used in the development of specialty chemicals and materials. Its unique properties make it suitable for applications in coatings, adhesives, and other advanced materials.
Mécanisme D'action
The mechanism of action of 4-Oxo-1-(3-(trifluoromethyl)phenyl)cyclohexanecarbonitrile involves its interaction with specific molecular targets. The trifluoromethyl group can enhance the compound’s binding affinity to enzymes or receptors, modulating their activity. The nitrile group can participate in nucleophilic addition reactions, leading to the formation of covalent bonds with target molecules. These interactions can affect various biochemical pathways, influencing cellular processes and physiological responses.
Comparaison Avec Des Composés Similaires
- 4-Oxo-1-(3-chlorophenyl)cyclohexanecarbonitrile
- 4-Oxo-1-(3-methylphenyl)cyclohexanecarbonitrile
- 4-Oxo-1-(3-fluorophenyl)cyclohexanecarbonitrile
Comparison: Compared to its analogs, 4-Oxo-1-(3-(trifluoromethyl)phenyl)cyclohexanecarbonitrile is unique due to the presence of the trifluoromethyl group. This group imparts distinct electronic and steric properties, influencing the compound’s reactivity and interactions. The trifluoromethyl group can enhance the compound’s lipophilicity, making it more suitable for applications requiring increased membrane permeability.
Propriétés
Numéro CAS |
1956334-70-5 |
|---|---|
Formule moléculaire |
C14H12F3NO |
Poids moléculaire |
267.25 g/mol |
Nom IUPAC |
4-oxo-1-[3-(trifluoromethyl)phenyl]cyclohexane-1-carbonitrile |
InChI |
InChI=1S/C14H12F3NO/c15-14(16,17)11-3-1-2-10(8-11)13(9-18)6-4-12(19)5-7-13/h1-3,8H,4-7H2 |
Clé InChI |
HOGMWAHKHPERCK-UHFFFAOYSA-N |
SMILES canonique |
C1CC(CCC1=O)(C#N)C2=CC(=CC=C2)C(F)(F)F |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


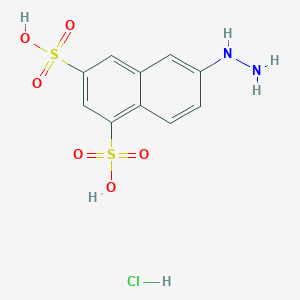

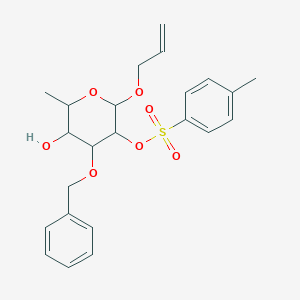
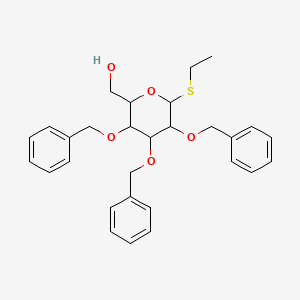

![(4S)-4,9-Bis(acetyloxy)-10-[(acetyloxy)Methyl]-4-ethyl-1H-pyrano[3',4'](/img/structure/B12280846.png)
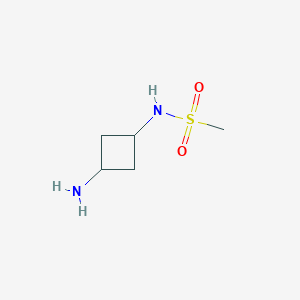

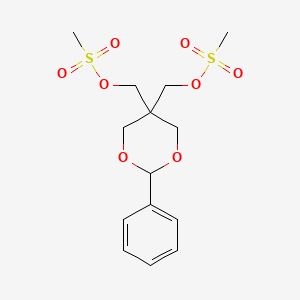

![Ethyl 5-bromobenzo[d]oxazole-2-carboxylate](/img/structure/B12280884.png)
![1-(1-Boc-4-piperidyl)-3-[2-(1-trityl-4-imidazolyl)phenyl]-2-propen-1-one](/img/structure/B12280890.png)

![3-bromo-5-methyl-5H-pyrrolo[2,3-b]pyrazine](/img/structure/B12280898.png)
